molecular formula C14H25NO11 B3028468 beta-D-Galp-(1->3)-D-GalpNAc CAS No. 20972-29-6

beta-D-Galp-(1->3)-D-GalpNAc

Cat. No. B3028468
CAS RN: 20972-29-6
M. Wt: 383.35 g/mol
InChI Key: HMQPEDMEOBLSQB-UITYFYQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The disaccharide beta-D-Galp-(1->3)-D-GalpNAc is a significant structural unit found in various glycoconjugates, including mucin-type glycoproteins. It is recognized as the T-antigenic determinant and plays a crucial role in biological recognition processes involving lectins .

Synthesis Analysis

The synthesis of beta-D-Galp-(1->3)-D-GalpNAc has been approached through different methodologies. One method involves the chemoenzymatic synthesis of glycopolypeptides that carry this disaccharide unit. This process includes the enzymatic synthesis of a p-nitrophenyl disaccharide glycoside, followed by the reduction of the p-nitrophenyl group and coupling with poly(L-glutamic acid)s (PGA) . Another approach uses transgalactosylation with beta-D-galactosidase from bovine testes, followed by treatment with beta-D-galactosidase from E. coli to remove unwanted oligosaccharides, yielding the disaccharide in a 21% yield based on GalNAc added . Additionally, the trichloroacetimidate method has been applied to synthesize mucin-type O-glycopeptides containing the beta-D-Galp-(1->3)-D-GalpNAc core unit .

Molecular Structure Analysis

The molecular structure of beta-D-Galp-(1->3)-D-GalpNAc consists of a galactose unit linked to N-acetylgalactosamine through a beta-1,3-glycosidic bond. This specific linkage is crucial for its biological function and recognition by lectins .

Chemical Reactions Analysis

The chemical reactivity of beta-D-Galp-(1->3)-D-GalpNAc is explored through its interactions with lectins. For instance, the synthesized glycopolypeptides containing this disaccharide unit show specific interactions with peanut agglutinin (PNA) and Agaricus bisporus agglutinin (ABA), indicating precise exo and endo manners of lectin action, respectively . The disaccharide's reactivity is also influenced by sialylation, which alters its interaction with lectins like wheat germ agglutinin (WGA) .

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-D-Galp-(1->3)-D-GalpNAc are inferred from its synthesis and interaction studies. The disaccharide's solubility, stability, and reactivity are determined by the protective groups used during synthesis and the subsequent enzymatic treatments. Its specific interactions with lectins suggest a high degree of stereochemical and conformational specificity, which is essential for its role in biological recognition processes .

Scientific Research Applications

Synthesis and Chemical Studies

  • Synthesis of Glycopeptides : Beta-D-Galp-(1->3)-D-GalpNAc is used in the synthesis of mucin-type O-glycopeptides, which are important for understanding antigenic determinants like the T-antigen (Kinzy & Schmidt, 1987).

  • Enzymatic Synthesis Applications : This compound plays a role in the enzymatic synthesis of complex oligosaccharides, such as the sialyl-LeX-containing hexasaccharide, found on O-linked glycoproteins (Oehrlein, Hindsgaul, & Palcic, 1993).

  • Structural Studies in Bacteriology : Beta-D-Galp-(1->3)-D-GalpNAc is significant in understanding the structure of lipooligosaccharides from bacteria like Haemophilus ducreyi, which has implications in microbiology and immunology (Schweda, Jonasson, & Jansson, 1995).

  • Conformational Studies in Blood Group Antigens : This disaccharide is involved in studies of blood group A and B oligosaccharides, aiding in the understanding of their conformation in biological systems (Azurmendi & Bush, 2002).

  • Role in Parasitic Diseases : It's a key component in synthesizing spacer-containing oligosaccharides, representing glycan structures from parasites like Schistosoma mansoni, thus contributing to parasitology research (Halkes et al., 1998).

Biomedical and Diagnostic Research

  • Cancer Research : This disaccharide is used in the synthesis of tumor-associated carbohydrate antigens, aiding in the study of pancreatic adenocarcinoma (Lubineau, Augé, & Francois, 1992).

  • Diagnostic Applications : Beta-D-Galp-(1->3)-D-GalpNAc-based oligosaccharides have been synthesized for use in diagnostics, specifically in the identification of certain antigens associated with diseases like Schistosoma mansoni infection (Halkes et al., 1998).

Mechanism of Action

Target of Action

The primary target of the TF epitope, also known as Beta-D-Galp-(1->3)-D-GalpNAc, is the receptor of the adaptive immune system . This compound plays a biological role as an epitope, which is a specific site on an antigen to which an antibody binds .

Mode of Action

The TF epitope interacts with its target by binding to the receptor of the adaptive immune system . This binding triggers an immune response, leading to various changes in the immune system’s function and activity.

Biochemical Pathways

The TF epitope is involved in the immune response pathway . When it binds to the receptor of the adaptive immune system, it triggers a series of biochemical reactions that lead to the activation of the immune response The downstream effects of this activation include the production of antibodies and the activation of immune cells.

Result of Action

The binding of the TF epitope to the receptor of the adaptive immune system results in the activation of the immune response . This can lead to various molecular and cellular effects, including the production of antibodies, the activation of immune cells, and changes in immune function.

properties

IUPAC Name

N-[(3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10+,11-,12-,13?,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQPEDMEOBLSQB-UITYFYQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80943264
Record name Galacto-N-biose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Galp-(1->3)-D-GalpNAc

CAS RN

20972-29-6
Record name 2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-D-galactopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20972-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galacto-N-biose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the structure of the TF epitope?

A1: The TF epitope is a disaccharide composed of galactose (Gal) and N-acetylgalactosamine (GalNAc) linked via a beta-(1->3) glycosidic bond. Its chemical name is beta-D-Galp-(1->3)-D-GalpNAc.

Q2: How does the TF epitope interact with other molecules?

A2: The TF epitope is recognized by various carbohydrate-binding proteins, including lectins like galectin-1 [, , , ]. This interaction can lead to downstream effects like cell adhesion, apoptosis, and modulation of tumor cell behavior.

Q3: Is the TF epitope found in healthy tissues?

A3: While primarily considered a tumor-associated antigen, the TF epitope is also expressed in normal tissues, particularly during specific developmental stages or under certain physiological conditions. For example, it's found in the human placenta [, ] and on human oocytes [].

Q4: How is the TF epitope linked to cancer?

A4: The TF epitope is overexpressed in various cancers, including epithelial carcinomas [, , , , ]. This aberrant glycosylation is linked to tumor progression, metastasis, and poor prognosis.

Q5: Can the TF epitope be targeted for cancer therapy?

A5: The TF epitope's overexpression in cancer makes it a potential target for therapies like immunotherapy. Synthetic glycoconjugates mimicking the TF epitope have shown promise as anti-cancer vaccines by stimulating immune responses against tumors [].

Q6: How does TF contribute to tumor metastasis?

A6: Elevated levels of galectins, such as galectin-2, -3, -4, and -8, are found in cancer patients, particularly those with metastases []. These galectins bind to the TF epitope on cancer-associated mucin 1 (MUC1), promoting cancer cell adhesion to blood vessels and potentially facilitating metastasis [].

Q7: What are C-linked disaccharide analogs of the TF epitope?

A7: These are synthetic analogs where the oxygen atom in the glycosidic bond is replaced with a methylene (-CH2-) group [, ]. This modification increases stability against enzymatic degradation, making them potentially more suitable for therapeutic applications like vaccine development.

Q8: What are the challenges in developing TF-based vaccines?

A8: One challenge is the potential for cross-reactivity with normal tissues expressing the TF epitope []. Additionally, optimizing the immunogenicity and efficacy of these vaccines requires further research.

Q9: How does Schistosoma mansoni infection relate to the TF epitope?

A9: Mice infected with the parasite Schistosoma mansoni develop antibodies against the TF epitope due to its presence in the parasite []. This finding highlights the potential for cross-reactivity between parasite antigens and human tumor markers.

Q10: What is the role of human monoclonal antibodies targeting the TF epitope?

A10: Researchers have generated human monoclonal antibodies that specifically bind to the TF antigen []. These antibodies hold potential for diagnostic and therapeutic applications, particularly in the context of cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.